5-{[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-{[3-CHLORO-4-(4-METHYLPIPERAZINO)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperazine moiety, and a chlorinated aniline group.
Preparation Methods
The synthesis of 5-{[3-CHLORO-4-(4-METHYLPIPERAZINO)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone.
Introduction of the Chlorinated Aniline Group: The chlorinated aniline group is introduced via a nucleophilic substitution reaction.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Final Coupling: The final step involves the coupling of the synthesized intermediates to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
5-{[3-CHLORO-4-(4-METHYLPIPERAZINO)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aniline group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-{[3-CHLORO-4-(4-METHYLPIPERAZINO)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-{[3-CHLORO-4-(4-METHYLPIPERAZINO)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-{[3-CHLORO-4-(4-METHYLPIPERAZINO)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID can be compared with similar compounds such as:
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound shares a similar pyrazole ring structure but differs in the substituents attached to the ring.
1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Another similar compound with variations in the substituents and their positions on the pyrazole ring.
The uniqueness of 5-{[3-CHLORO-4-(4-METHYLPIPERAZINO)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20ClN5O3 |
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Molecular Weight |
377.8 g/mol |
IUPAC Name |
5-[[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C17H20ClN5O3/c1-21-5-7-23(8-6-21)14-4-3-11(9-13(14)18)20-16(24)15-12(17(25)26)10-19-22(15)2/h3-4,9-10H,5-8H2,1-2H3,(H,20,24)(H,25,26) |
InChI Key |
DPXYKUIGFSARNC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C=NN3C)C(=O)O)Cl |
Origin of Product |
United States |
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